molecular formula C16H19NO2 B14120526 [Bis(4-methoxyphenyl)methyl](methyl)amine

[Bis(4-methoxyphenyl)methyl](methyl)amine

Cat. No.: B14120526
M. Wt: 257.33 g/mol
InChI Key: MGUFSFOYKKOOSU-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl)methylamine is an organic compound with the molecular formula C16H19NO2. It is known for its applications in organic synthesis and as an intermediate in the production of various chemicals. The compound is characterized by the presence of two 4-methoxyphenyl groups attached to a central nitrogen atom, which is also bonded to a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-methoxyphenyl)methylamine can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with methylamine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane or toluene, under reflux conditions .

Industrial Production Methods

In industrial settings, the production of Bis(4-methoxyphenyl)methylamine often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Bis(4-methoxyphenyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(4-methoxyphenyl)methylamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its role in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Bis(4-methoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include signal transduction cascades or metabolic processes .

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

1,1-bis(4-methoxyphenyl)-N-methylmethanamine

InChI

InChI=1S/C16H19NO2/c1-17-16(12-4-8-14(18-2)9-5-12)13-6-10-15(19-3)11-7-13/h4-11,16-17H,1-3H3

InChI Key

MGUFSFOYKKOOSU-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC

Origin of Product

United States

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